molecular formula C17H13N5O2 B5053323 N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B5053323
M. Wt: 319.32 g/mol
InChI Key: XNOIAHOWGNFVNH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions.

    Formation of Quinazolinone: Using anthranilic acid derivatives and amides or nitriles under cyclization conditions.

    Coupling Reaction: The final step would involve coupling the benzimidazole and quinazolinone intermediates through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.

    Reduction: Reduction reactions could potentially modify the functional groups attached to the core structures.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with benzimidazole and quinazolinone structures can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antifungal, antiviral, and anticancer activities.

    Quinazolinone Derivatives: Often investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of both benzimidazole and quinazolinone moieties, which may confer a distinct set of biological activities and chemical properties compared to compounds containing only one of these structures.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOIAHOWGNFVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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